molecular formula C11H14O3 B14163071 2-hydroxy-4-methyl-5-propan-2-ylbenzoic acid CAS No. 17479-64-0

2-hydroxy-4-methyl-5-propan-2-ylbenzoic acid

Katalognummer: B14163071
CAS-Nummer: 17479-64-0
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: WWWWTUNQOKAKHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-methyl-5-propan-2-ylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid and is known for its unique structural features, which include a hydroxyl group, a methyl group, and an isopropyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-5-propan-2-ylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene derivatives followed by hydroxylation. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent. The hydroxylation step can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by hydroxylation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-methyl-5-propan-2-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.

Major Products

    Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-methyl-5-propan-2-ylbenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions like hyperuricemia and inflammation.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-hydroxy-4-methyl-5-propan-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways involved in inflammation. The compound’s antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylsalicylic acid: Similar structure but lacks the isopropyl group.

    2,4-Cresotic acid: Similar structure with different substituents on the benzene ring.

    Benzoic acid derivatives: Various derivatives with different functional groups attached to the benzene ring.

Uniqueness

2-Hydroxy-4-methyl-5-propan-2-ylbenzoic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

17479-64-0

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-hydroxy-4-methyl-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-6(2)8-5-9(11(13)14)10(12)4-7(8)3/h4-6,12H,1-3H3,(H,13,14)

InChI-Schlüssel

WWWWTUNQOKAKHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(C)C)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.